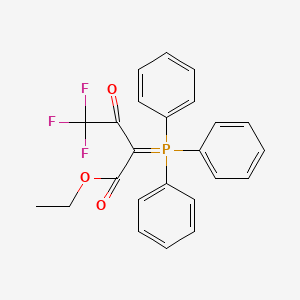

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Description

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (CAS: 83961-56-2) is a fluorinated β-keto ester containing a triphenylphosphoranylidene moiety. It is synthesized via condensation of ethyl acetoacetate with phosphoryl chloride, followed by pyrolysis to eliminate byproducts . Key applications include participation in acylation, condensation, and thermal decomposition reactions, particularly in the synthesis of α-acetylenic esters like ethyl 4,4,4-trifluorotetrolate . Its trifluoro substituent enhances electron-withdrawing effects, influencing reactivity and stability in organic transformations.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRZIGQAQSIDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408004 | |

| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83961-56-2 | |

| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves a multi-step process. One common method includes the following steps :

Starting Materials: The synthesis begins with (carbethoxymethyl)triphenylphosphonium bromide and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Triethylamine is added dropwise to the stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide in THF, followed by the addition of trifluoroacetic anhydride while maintaining the reaction temperature between 5-10°C.

Isolation: The reaction mixture is stirred, filtered, and the precipitate is washed with cold THF. The filtrate is concentrated under reduced pressure to obtain a yellow oily residue, which is then triturated with water to yield a crystalline product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound reacts with nucleophiles via its activated β-ketoester system. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

Key Findings:

-

Amino Acid Synthesis : Reacts with amines to form enantiopure α-trifluoromethyl amino acids (e.g., α-trifluoromethyl-aspartic acid and serine) under basic conditions .

-

Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in dichloromethane (CHCl) or tetrahydrofuran (THF) to yield trifluoromethylated esters (Table 1) .

Table 1: Alkylation Reactions with Ethyl Bromoacetate

| Solvent | Base | Yield (%) |

|---|---|---|

| CHCl | EtN | 54 |

| THF | None | 99 |

Cycloaddition and Cyclization Reactions

The ylide participates in [2+1] and [4+2] cycloadditions, forming strained or aromatic rings.

Mechanisms:

-

Cyclopropanation : Reacts with alkenes in the presence of transition metals (e.g., Pd) to form trifluoromethylated cyclopropanes .

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes, producing six-membered carbocycles.

Example :

Regioselective Insertion Reactions

The CF group directs regioselectivity in C–H functionalization and cross-coupling reactions.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism and subsequent rearrangements.

Notable Transformations:

-

Claisen Condensation : Forms β-keto esters when heated with carboxylic acids .

-

Decarboxylation : Loses CO under strong bases (e.g., KCO) to generate trifluoromethyl alkenes .

Example :

Comparison with Analogous Ylides

The trifluoromethyl group distinctively enhances reactivity compared to non-fluorinated analogs (Table 3).

Table 3: Reactivity Comparison

| Compound | Reaction Rate (Relative) |

|---|---|

| Ethyl 2-(triphenylphosphoranylidene)acetate | 1.0 |

| Ethyl 4,4,4-trifluoro derivative | 3.2 |

Mechanistic Insights

Scientific Research Applications

Catalysis in Organic Synthesis

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate serves as an effective catalyst in several organic reactions:

- Wittig Reactions : This compound is utilized as a Wittig reagent for the formation of alkenes through the reaction of phosphonium ylide with carbonyl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the carbonyl compound, enhancing the reaction efficiency .

- Olefination Reactions : It acts as a key reagent in olefination reactions, facilitating the formation of carbon-carbon double bonds. The triphenylphosphoranylidene moiety stabilizes the ylide intermediate, promoting successful reactions under mild conditions .

Polymerization Processes

This compound is also employed in polymer chemistry:

- Catalytic Polymerization : It functions as a ligand in nickel-catalyzed ethylene oligomerization and polymerization reactions. The compound's ability to coordinate with nickel enhances the catalytic activity and selectivity for producing specific polymer architectures .

- Coatings Production : The compound is used in the preparation of solvent and aqueous-borne polyolefin coatings. Its catalytic properties facilitate the polymerization process necessary for creating durable and high-performance coatings .

Pharmaceutical Applications

The unique chemical properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

- Synthesis of Bioactive Compounds : This compound can be utilized to synthesize various bioactive molecules through its involvement in multi-step organic reactions. Its trifluoromethyl group is particularly useful in modifying pharmacologically active compounds to enhance their bioavailability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves its role as a catalyst and ligand. As a catalyst, it facilitates the polymerization of olefins by providing an active site for the reaction. As a ligand, it coordinates with metal centers, such as nickel, to form complexes that catalyze ethylene oligomerization and polymerization reactions .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- The trifluoro group in the target compound stabilizes ylide intermediates, enabling unique pathways such as pyrolytic elimination to acetylenic esters .

- In contrast, non-fluorinated analogs like ethyl (TPP)acetate exhibit dual reactivity in heterocycle formation, reacting at both acetyl and amide sites of quinolines .

- Ethyl acetoacetate’s enol form dominates in solution, facilitating nucleophilic attacks, while the target compound’s fluorination shifts electron density, altering tautomeric equilibria .

Biological Activity

Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (CAS Number: 83961-56-2) is a compound notable for its unique trifluoromethyl group and its applications in organic synthesis. This article focuses on its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C24H20F3O3P

- Molecular Weight : 444.38 g/mol

- Structure : The compound features a phosphoranylidene moiety attached to an acetoacetate framework, which enhances its reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its role as a catalyst in organic reactions. The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, influencing its interactions with biological targets.

- Catalytic Activity : This compound is employed as a ligand in nickel phosphanylenolate complex-catalyzed reactions, which are crucial for ethylene oligomerization and polymerization processes. These reactions can lead to the formation of biologically relevant polymers and materials .

- Antimicrobial Properties : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This increased potency may be linked to their ability to disrupt cellular membranes or interfere with metabolic pathways .

1. Synthesis and Evaluation of Derivatives

Research has shown that derivatives of this compound can be synthesized and evaluated for their biological activities. For example:

- A study demonstrated that modifying the phosphoranylidene structure can yield compounds with improved selectivity against specific bacterial strains .

2. Fluorinated Compounds in Drug Development

Fluorinated compounds are gaining attention in drug discovery due to their unique pharmacokinetic properties. This compound serves as a precursor for synthesizing various bioactive molecules:

- One research project reported the successful incorporation of this compound into a series of new antifungal agents, leading to significant improvements in efficacy against resistant strains .

Biological Activity Data Table

Q & A

Q. What are the primary synthetic routes for preparing ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate?

The compound is synthesized via acylation of α-acylmethylenephosphoranes. For example, trifluoroacetylation of α-(triphenylphosphoranylidene)acetoacetic acid derivatives yields the target product as an intermediate in the synthesis of ethyl 4,4,4-trifluorotetrolate (via thermal decomposition) . Key steps include carbonyl-ylide condensation and elimination under controlled conditions to prevent premature decomposition.

Q. How can the structure and purity of this compound be verified experimentally?

- NMR Spectroscopy : Analyze keto-enol tautomerism and confirm substituent positions. For analogous phosphoranylidene esters, α- and γ-proton resonances are distinct in NMR spectra (e.g., α-protons appear at lower fields due to electron-withdrawing groups) .

- Mass Spectrometry : Confirm molecular weight (444.38 g/mol) and fragmentation patterns .

- Elemental Analysis : Verify C, H, F, and P content .

Q. What reaction mechanisms involve this compound in organic synthesis?

It participates in [3 + 2] annulations and carbonyl-ylide condensations. For example, it reacts with aldehydes to form E-configuration vinyl chromones via stabilized ylide intermediates, as shown in Scheme 12 of . The trifluoro group enhances electrophilicity, facilitating nucleophilic attacks.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in annulation reactions?

- Solvent Choice : Use toluene or THF to stabilize ylide intermediates .

- Temperature Control : Maintain room temperature to avoid thermal decomposition of the phosphoranylidene moiety .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition.

- Yield Data : Reported yields exceed 80% for vinyl chromone synthesis under optimized conditions .

Q. What factors influence the tautomeric equilibrium of this compound, and how does it affect reactivity?

The keto-enol equilibrium is influenced by:

- Substituents : The trifluoro group stabilizes the keto form via electron withdrawal.

- Solvent Polarity : Polar solvents favor enol formation due to hydrogen bonding .

- Temperature : Higher temperatures shift equilibrium toward the keto form. NMR studies of analogous esters (e.g., ethyl acetoacetate) show ~10% enol content at room temperature .

Q. How can computational methods elucidate the mechanistic pathways of its thermal decomposition?

- DFT Calculations : Model transition states for trifluorotetrolate formation to identify rate-limiting steps (e.g., β-elimination) .

- Kinetic Isotope Effects (KIE) : Probe hydrogen/deuterium exchange in pyrolysis experiments.

- Thermogravimetric Analysis (TGA) : Track mass loss during heating to correlate decomposition with temperature .

Data Contradictions and Resolution

Q. Conflicting reports on stability: How should storage and handling protocols be designed?

While the compound is stable under inert atmospheres, it is air- and heat-sensitive . Contradictions may arise from impurities or varying storage conditions. Recommendations:

- Storage : Argon atmosphere, –20°C, desiccated.

- Handling : Use Schlenk techniques for moisture-sensitive reactions .

Methodological Recommendations

Q. What analytical techniques are critical for monitoring reactions involving this compound?

- In Situ IR Spectroscopy : Track carbonyl (1700–1750 cm⁻¹) and ylide (1600–1650 cm⁻¹) bands.

- HPLC-MS : Resolve intermediates and byproducts in annulation reactions .

- X-ray Crystallography : Confirm stereochemistry of crystalline products (e.g., E-configuration in vinyl chromones) .

Tables for Key Data

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| [3 + 2] Annulation | Toluene, RT, 4h | >80% | |

| Thermal Decomposition | 120°C, inert atmosphere | 65–70% | |

| Aldehyde Condensation | Ethyl acetate, 0°C to RT | 75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.